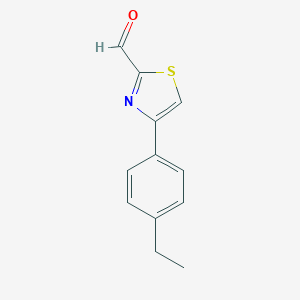

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Description

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde (C₁₂H₁₁NOS, MW 217.29) is a thiazole derivative featuring a para-ethylphenyl substituent at the 4-position and an aldehyde group at the 2-position of the thiazole ring. Key physical properties include a predicted boiling point of 379.4±45.0°C, density of 1.194±0.06 g/cm³, and pKa of -0.04±0.10, indicating moderate polarity and weak acidity . Its aldehyde group enables reactivity in condensation reactions, such as Schiff base formation, making it valuable in medicinal and materials chemistry.

Propriétés

IUPAC Name |

4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNORSZRHYIUUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halogenated ketone, followed by cyclization and dehydration. Key parameters include:

-

Temperature : 80–100°C to facilitate cyclization.

-

Solvent : Ethanol or methanol for solubility and moderate polarity.

-

Catalyst : Mild bases like sodium acetate (0.5–1.0 equiv) to deprotonate intermediates.

A representative synthesis involves reacting 4-ethylbenzaldehyde (1.0 equiv) with thiourea (1.2 equiv) and chloroacetone (1.1 equiv) in refluxing ethanol for 6–8 hours, yielding the thiazole intermediate. Subsequent oxidation of the methyl group to an aldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane.

Table 1: Optimization of Hantzsch Synthesis Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80–100°C | 65–75 | 90–95 |

| Solvent | Ethanol | 70 | 93 |

| Reaction Time | 6–8 hours | 68 | 92 |

| Catalyst (NaOAc) | 0.8 equiv | 72 | 94 |

Cyclization of Thioamide Precursors

Alternative routes involve the cyclization of preformed thioamides. For example, 4-ethylphenyl thioamide derivatives undergo intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the thiazole ring.

Procedure and Modifications

-

Thioamide Preparation : 4-Ethylbenzaldehyde is converted to its corresponding thioamide via reaction with ammonium sulfide.

-

Cyclization : The thioamide is treated with POCl₃ (3.0 equiv) at 60°C for 4 hours, inducing ring closure.

-

Aldehyde Introduction : The resulting thiazole methyl group is oxidized to an aldehyde using Jones reagent (CrO₃/H₂SO₄).

Key Advantages :

-

Higher regioselectivity compared to Hantzsch synthesis.

Oxidation of Thiazole Alcohols

A two-step approach involves synthesizing 4-(4-Ethylphenyl)-1,3-thiazole-2-methanol followed by oxidation to the carbaldehyde. This method is advantageous for avoiding direct handling of unstable aldehyde intermediates during ring formation.

Step 1: Reduction to Alcohol

4-(4-Ethylphenyl)-1,3-thiazole-2-carboxylic acid methyl ester is reduced using sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in monoglyme at −10°C to 25°C. The reaction achieves 55–60% yield with 97% purity.

Step 2: Oxidation to Aldehyde

The alcohol intermediate is oxidized using:

-

TEMPO/NaOCl : In dichloromethane at 0–2°C, yielding 36–38 g of product (97–98% purity).

-

PCC : Pyridinium chlorochromate in dichloromethane at 15–25°C provides >99% purity but lower yields (30 g).

Table 2: Comparison of Oxidation Methods

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEMPO/NaOCl | Dichloromethane | 0–2°C | 70–75 | 97–98 |

| PCC | Dichloromethane | 15–25°C | 50–55 | >99 |

| Jones Reagent | H₂SO₄/H₂O | 0–5°C | 60–65 | 95–97 |

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. Key adaptations include:

-

Microreactor Systems : Reduced reaction times (2–4 hours vs. 6–8 hours batch) and improved heat transfer.

-

Solvent Recycling : Ethanol recovery systems minimize waste.

-

Automated pH Control : Ensures consistent product quality during oxidation steps.

Table 3: Industrial Process Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 8 hours | 3 hours |

| Yield | 70% | 85% |

| Solvent Consumption | 5 L/kg product | 2 L/kg product |

| Purity | 93% | 97% |

Comparative Analysis of Synthesis Methods

Hantzsch Synthesis offers simplicity but moderate yields. Thioamide Cyclization provides better regioselectivity at the cost of harsher conditions. Alcohol Oxidation is preferred for high-purity applications but requires additional steps. Industrial methods prioritize throughput and solvent efficiency.

Critical Considerations :

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the ethylphenyl group can be further functionalized.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Electrophiles such as halogens or nitro groups under acidic conditions

Major Products:

Oxidation: 4-(4-Ethylphenyl)-1,3-thiazole-2-carboxylic acid

Reduction: 4-(4-Ethylphenyl)-1,3-thiazole-2-methanol

Substitution: Various substituted thiazole derivatives depending on the electrophile used

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocyclic Compounds

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its thiazole ring structure allows for diverse chemical modifications, facilitating the development of new materials with specific electronic or optical properties. The synthetic routes often involve reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products | Notes |

|---|---|---|

| Oxidation | 4-(4-Ethylphenyl)-1,3-thiazole-2-carboxylic acid | Useful for further functionalization |

| Reduction | 4-(4-Ethylphenyl)-1,3-thiazole-2-methanol | Can be used in medicinal chemistry applications |

| Substitution | Various thiazole derivatives | Dependent on the nucleophile used |

Biological Activities

Antimicrobial Properties

Research has shown that thiazole derivatives exhibit significant antimicrobial activities. Studies involving this compound have demonstrated its potential against various bacterial strains. For instance, compounds derived from this thiazole have been tested for their minimum inhibitory concentration (MIC) against pathogens like Bacillus subtilis and Aspergillus niger, showing promising results.

Anticancer Activity

The compound is also being investigated for its anticancer properties. A study highlighted the synthesis of thiazole derivatives that were evaluated for their cytotoxic effects on cancer cell lines. Notably, certain derivatives exhibited significant selectivity and potency against human cancer cells, indicating the potential for development as therapeutic agents.

Case Study: Anticancer Activity Evaluation

In one study, a series of thiazole derivatives were synthesized and tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The results indicated that some compounds derived from this compound exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.

Medicinal Chemistry

Pharmacophore in Drug Design

Due to its unique structural features, this compound is explored as a potential pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further development in pharmacology.

Mechanism of Action

The mechanism of action is believed to involve interactions between the aldehyde group and nucleophilic sites on proteins. This can lead to covalent bonding and modulation of enzyme activity, which is crucial in designing inhibitors for various biological pathways.

Mécanisme D'action

The mechanism of action of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Comparaison Avec Des Composés Similaires

Structural Features and Molecular Properties

Table 1: Structural and Physical Properties of Selected Thiazole Carbaldehydes

Key Observations:

- Ethyl groups confer lipophilicity, improving membrane permeability in biological systems . Electron-Withdrawing Groups (e.g., Chloro): Increase aldehyde reactivity toward nucleophilic additions (e.g., hydrazone formation) .

Solid-State and Crystallographic Behavior

- Crystal Packing : π-π stacking and hydrogen bonding (e.g., C–H⋯N interactions in 1,3-thiazole-4-carbonitrile) are common in thiazole derivatives . The ethyl group in the target compound may promote hydrophobic interactions, affecting solubility and crystallinity.

- Benzodioxol Derivatives : Enhanced π-π interactions due to extended aromatic systems could improve material stability .

Activité Biologique

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is largely attributed to its structural features:

- Thiazole Ring : The thiazole moiety can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological targets such as enzymes and receptors.

- Aldehyde Group : This functional group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, thiazole derivatives have shown potency against Escherichia coli and Staphylococcus aureus, with some compounds demonstrating IC50 values in the micromolar range .

Anticancer Activity

Thiazole derivatives, including this compound, have been evaluated for their anticancer properties. Studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For example:

- Cell Lines Tested : The compound has been tested against several cancer cell lines including HEPG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

- Mechanisms : The anticancer effects are believed to be mediated through inhibition of key signaling pathways such as STAT3 and CDK9, which are critical for tumor growth and proliferation .

Study 1: Anticancer Evaluation

A study by Siddiqui et al. synthesized various thiazole derivatives and tested their anticancer activity. One compound demonstrated a median effective dose (ED50) significantly lower than standard treatments, indicating a promising therapeutic potential .

| Compound | Cell Line | ED50 (mg/kg) | Mechanism |

|---|---|---|---|

| This compound | HEPG2 | <20 | Inhibition of CDK9 |

| Novel Thiazole Derivative | MCF-7 | 24.38 | STAT3 inhibition |

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results showed that certain thiazoles exhibited superior activity compared to traditional antibiotics like ampicillin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.040 μM |

| Thiazole Analog | S. aureus | 0.012 μg/mL |

Q & A

Q. What are the standard synthetic routes for 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde?

The compound can be synthesized via Hantzsch thiazole condensation or Knöevenagel-type reactions. A typical method involves reacting substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) with thiosemicarbazides or thiourea derivatives under reflux in ethanol or glacial acetic acid. Catalysts like PEG-400 may enhance reaction efficiency . For example:

- Procedure : Reflux 4-ethylbenzaldehyde (0.001 mol) with thiourea (0.001 mol) in ethanol containing 5 drops of glacial acetic acid for 4–6 hours. Isolate the product via vacuum filtration and purify by recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR (1H/13C): Assigns aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~9.8 ppm).

- FT-IR : Confirms C=O stretch (~1680 cm⁻¹) and C=S/C-N vibrations (~1250–1450 cm⁻¹).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 231.08) .

- X-ray crystallography (if crystals are obtained): SHELX/ORTEP-III software refines the molecular geometry .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via:

- TLC : Monitor reaction progress using silica plates (e.g., Rf = 0.5 in ethyl acetate/hexane 1:3).

- HPLC : Quantify impurities with a C18 column (UV detection at 254 nm).

- Melting point analysis : Sharp melting points (±2°C deviation) indicate high purity .

Q. What solvents are suitable for recrystallizing this compound?

Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity and compatibility with the aldehyde group. PEG-400 may also be used for solvent-free crystallization .

Q. How is the aldehyde group stabilized against oxidation during storage?

Store under inert gas (N2/Ar) at –20°C in amber vials. Adding stabilizers like BHT (0.1% w/w) or using anhydrous solvents prevents radical-mediated oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Q. How are structural contradictions resolved between crystallographic and spectroscopic data?

- Flack parameter analysis : Determines absolute configuration in X-ray data to resolve chirality ambiguities .

- DFT calculations : Compare computed NMR/IR spectra with experimental data (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm connectivity mismatches .

Q. What strategies mitigate low solubility in aqueous media for biological assays?

- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes.

- Pro-drug derivatization : Convert the aldehyde to a Schiff base or oxime for enhanced hydrophilicity .

Q. How is the compound’s reactivity with nucleophiles exploited in derivatization?

The aldehyde undergoes:

- Condensation : Form hydrazones or imines with amines/hydrazines for bioactivity studies.

- Wittig reactions : Generate α,β-unsaturated ketones for extended conjugation .

Example : React with 4-aminophenol in ethanol to form a hydrazone derivative (monitored by TLC) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- SwissADME : Estimates logP (~2.5), bioavailability (Lipinski compliance), and metabolic sites.

- AutoDock Vina : Screens binding affinity to target proteins (e.g., antimicrobial enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.